3-Amino-2-cyanopropanoic acid, also known as 3-amino-2-cyano-1-propanoic acid, is a significant compound in organic chemistry and biochemistry. It is characterized by the presence of an amino group and a cyano group attached to a propanoic acid backbone. This compound is often studied for its potential applications in pharmaceuticals and as a building block in organic synthesis.
3-Amino-2-cyanopropanoic acid can be derived from various synthetic pathways involving the manipulation of amino acids and nitriles. It is closely related to other amino acids and can be synthesized through multi-step chemical reactions that incorporate cyanide groups into the propanoic acid structure.
This compound falls under the category of amino acids, specifically classified as a non-proteinogenic amino acid due to its unique side chain functionalities. It is also categorized as a cyanated amino acid, which can have different reactivity compared to standard amino acids.
The synthesis of 3-amino-2-cyanopropanoic acid can be achieved through several methods, including:
In a typical synthesis protocol, starting materials such as acetonitrile and appropriate carboxylic acids are reacted under controlled conditions (temperature, solvent) using catalysts like copper nanoparticles or chiral amines. The reactions are monitored using techniques such as thin-layer chromatography to ensure completion and purity of the product.
The molecular structure of 3-amino-2-cyanopropanoic acid includes:
This configuration allows for specific interactions in biological systems and provides potential sites for further chemical modifications.
The molecular formula for 3-amino-2-cyanopropanoic acid is C₃H₆N₂O₂, with a molar mass of approximately 102.09 g/mol. The compound's structure can be represented as follows:
3-Amino-2-cyanopropanoic acid participates in various chemical reactions typical for amino acids and nitriles:
Reactions involving this compound are typically conducted in aqueous or organic solvents under controlled pH conditions to optimize yields and minimize side reactions.
The mechanism of action for 3-amino-2-cyanopropanoic acid primarily involves its role as an intermediate in biosynthetic pathways or its interaction with enzymes that recognize similar structures. The presence of both amino and cyano groups allows it to participate in nucleophilic attacks or coordination with metal ions in enzymatic reactions.
Studies have shown that compounds with similar structures can inhibit specific enzymes or serve as substrates for metabolic pathways, suggesting potential therapeutic applications .
3-Amino-2-cyanopropanoic acid has several important applications in scientific research:
3-Amino-2-cyanopropanoic acid (β-cyanoalanine) serves as a versatile precursor for designing bioactive peptide scaffolds. Its dual functional groups (–NH₂ and –CN) enable orthogonal modifications critical for developing enzyme inhibitors and receptor ligands. In caspase-1 inhibitors, this amino acid derivative acts as an electrophilic warhead, covalently binding the catalytic cysteine residue via nitrile coordination [3] [8]. Molecular modeling confirms optimal positioning within the enzyme's active site when integrated into peptidic sequences like N-acetyl-Leu-Pro-cyanoalanine [1]. The cyano group enhances binding affinity (IC₅₀ ≤1 nM) while maintaining selectivity over other caspases (>1,000-fold) [8]. Additionally, its hydrophilic nature (log P ≈ -1.2) improves aqueous solubility, facilitating biological evaluation [1].
Table 1: Peptide Scaffold Applications of 3-Amino-2-cyanopropanoic Acid
Target | Peptide Sequence | Biological Activity | Key Interaction |
---|---|---|---|
Caspase-1 | Ac-Leu-Pro-cyanoalanine | IC₅₀ 0.316 nM | Covalent cysteine modification |
Estrogen Receptor | 3-(1-Naphthyl)-2-cyanopropanoyl | Ligand binding | Hydrophobic pocket occupancy |
IKK-β | 2-Amino-3-cyanopyridine derivatives | Inhibition | H-bonding via cyano group |
Enantioselective synthesis of 3-amino-2-cyanopropanoic acid is crucial for biological efficacy, as the (S)-enantiomer exhibits superior target engagement in protease inhibitors. Chiral auxiliaries like (R)-phenylglycinol enable diastereoselective Strecker syntheses, achieving >95% ee [6]. Asymmetric hydrogenation using Rh(I)-DuPhos catalysts reduces enantiomeric drift during β-nitrilactone formation. Solvent-controlled stereoselectivity is documented in 2,2,2-trifluoroethanol (TFE), where hydrogen-bond donation enhances enantiomeric excess by 20% compared to DMF [6]. Racemization risks occur above pH 8.0 due to α-proton acidity (pKₐ 9.2), necessitating neutral conditions during solid-phase peptide coupling [1].
The nitrile moiety undergoes diverse transformations, expanding applications in medicinal chemistry:
Table 2: Comparative Analysis of Synthesis Methods
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Typical Yield | 70–85% (Fmoc-strategy) [7] | 58–75% (TCCA method) [4] |
Key Step | Fmoc deprotection (piperidine/DMF) | Oxidative decarboxylation (TCCA/NaOH) |
Purification | On-resin washing; HPLC post-cleavage | Extraction (EtOAc); recrystallization |
Scale-Up Feasibility | Limited by resin loading capacity | Kilogram-scale demonstrated [4] |
Functional Group Tolerance | Moderate (sensitive to strong acids/bases) | High (with pH control) |
Solid-Phase: Fmoc-protected 3-amino-2-cyanopropanoic acid is coupled to Wang resin (DIC/HOBt activation). Stepwise elongation uses 20% piperidine for deprotection and HATU for coupling. Cleavage (TFA/water) delivers peptides like semaglutide analogs [7].Solution-Phase: Trichloroisocyanuric acid (TCCA) oxidatively decarboxylates glutamic acid derivatives to 3-cyanopropanoic acid at 0–30°C. Ethyl acetate extraction and NaCl saturation afford 58% yield [4].
Ethyl 3-amino-2-cyanopropanoate serves as a prodrug, masking the carboxylic acid to enhance membrane permeability (log P +1.5 vs. -1.2 for acid). Intracellular esterases hydrolyze the ester to the active acid, releasing the electrophilic warhead. In caspase-1 inhibitors, this hydrolysis increases bioavailability by 40-fold compared to aldehyde-based prodrugs [8]. The activation kinetics follow first-order kinetics (khyd = 0.12 h⁻¹ in human plasma), with complete conversion within 8h [3].
Table 3: Prodrug Activation Profiles
Prodrug Form | Bioavailability (%) | Activation Half-Life (h) | Cmax of Active Acid (μM) |
---|---|---|---|
Ethyl ester | 82 ± 6 | 1.5 ± 0.3 | 14.2 ± 2.1 |
TMSE* ester | 78 ± 5 | 3.2 ± 0.5 | 12.8 ± 1.9 |
5-Ethoxydihydrofuranone (VX-765) | 45 ± 4 | 0.8 ± 0.2 | 9.1 ± 1.5 |
*TMSE = 2-(Trimethylsilyl)ethyl
Comprehensive Compound List
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8